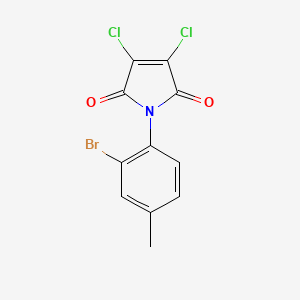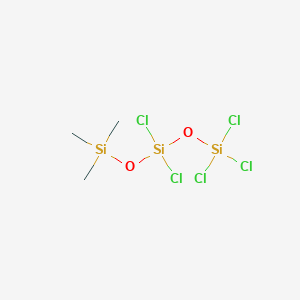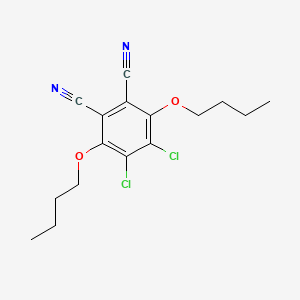
Dicyclonon mixted with metazachlor and atrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclonon mixed with metazachlor and atrazine is a combination of three distinct chemical compounds. Dicyclonon is a lesser-known compound, while metazachlor and atrazine are well-established herbicides used in agriculture. Metazachlor is a chloroacetamide herbicide used for controlling annual grasses and broadleaf weeds, and atrazine is a triazine herbicide widely used for weed control in crops like maize and sugarcane.
准备方法
Synthetic Routes and Reaction Conditions
Metazachlor: Metazachlor is synthesized by introducing 2,6-dimethylaniline into the structure of chloroacetamide.
Atrazine: Atrazine is synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a solvent like acetone or toluene.
Industrial Production Methods
Metazachlor: Industrial production of metazachlor involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Atrazine: Industrial production of atrazine follows similar steps as the laboratory synthesis but on a larger scale. The process includes the use of reactors, purification units, and quality control measures to ensure the herbicide’s effectiveness and safety.
化学反应分析
Types of Reactions
Reduction: These compounds can also undergo reduction reactions under specific conditions, although this is less common.
Substitution: Both metazachlor and atrazine can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Ozone and other oxidizing agents are commonly used for the oxidation of metazachlor and atrazine.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Metazachlor: Oxidation of metazachlor can lead to the formation of various metabolites, including ethanesulfonic acid and oxanillic acid.
Atrazine: Oxidation of atrazine can result in the formation of deethylatrazine and deisopropylatrazine.
科学研究应用
Chemistry: Metazachlor and atrazine are studied for their chemical properties and interactions with other compounds.
Biology: These herbicides are used to study their effects on various biological systems, including soil microflora and aquatic organisms
Medicine: While not directly used in medicine, the study of these compounds’ toxicological effects provides insights into their potential health impacts.
Industry: Metazachlor and atrazine are widely used in agriculture for weed control, improving crop yields and reducing labor costs
作用机制
相似化合物的比较
Metazachlor vs. S-metolachlor: Both are chloroacetamide herbicides, but metazachlor is more effective in controlling certain weed species.
Atrazine vs. Simazine: Both are triazine herbicides, but atrazine is more widely used due to its broader spectrum of activity.
Conclusion
Dicyclonon mixed with metazachlor and atrazine represents a combination of compounds with significant applications in agriculture. Understanding their synthesis, chemical reactions, and mechanisms of action is crucial for optimizing their use and mitigating their environmental impact.
属性
CAS 编号 |
113623-99-7 |
|---|---|
分子式 |
C34H48Cl4N10O3 |
分子量 |
786.6 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O.C12H18Cl2N2O2.C8H14ClN5/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17;1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h3-8H,9-10H2,1-2H3;9H,4-7H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI 键 |
XCAFJBLAWFJCMT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl.CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
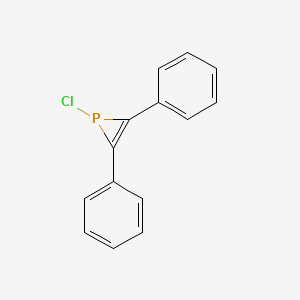
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
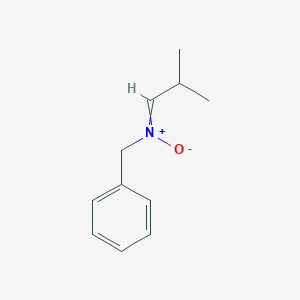
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
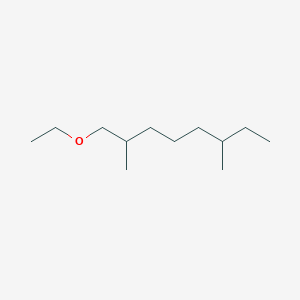

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
